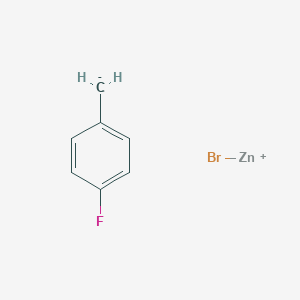
Bromozinc(1+) (4-fluorophenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+) (4-fluorophenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 4-fluorophenylmethanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+) (4-fluorophenyl)methanide can be synthesized through the reaction of 4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 4-fluorobenzyl bromide: This can be achieved by brominating 4-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 4-fluorobenzyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+) (4-fluorophenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like THF or toluene.
Major Products
Substitution Reactions: The major products are typically substituted benzyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Bromozinc(1+) (4-fluorophenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of functional materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Bromozinc(1+) (4-fluorophenyl)methanide in chemical reactions involves the nucleophilic attack of the 4-fluorophenylmethanide anion on electrophilic centers. The zinc cation stabilizes the anionic intermediate, facilitating the reaction. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the 4-fluorophenyl group to the electrophilic aryl halide.
Comparison with Similar Compounds
Similar Compounds
- Bromozinc(1+) (2-chloro-5-fluorophenyl)methanide
- Bromozinc(1+) (2,5-difluorophenyl)methanide
Uniqueness
Bromozinc(1+) (4-fluorophenyl)methanide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the 4-fluorophenyl group is desired.
Properties
CAS No. |
223761-28-2 |
|---|---|
Molecular Formula |
C7H6BrFZn |
Molecular Weight |
254.4 g/mol |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ITHMAZGQCBSQFB-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















